molecular formula C6H11Cl2N3O B13914318 (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride

(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride

Katalognummer: B13914318
Molekulargewicht: 212.07 g/mol
InChI-Schlüssel: XTFBVCTUBQWHRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride typically involves the reaction of 3-methoxypyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazine derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Wirkmechanismus

The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .

Eigenschaften

Molekularformel

C6H11Cl2N3O

Molekulargewicht

212.07 g/mol

IUPAC-Name

(3-methoxypyrazin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-5(4-7)8-2-3-9-6;;/h2-3H,4,7H2,1H3;2*1H

InChI-Schlüssel

XTFBVCTUBQWHRF-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CN=C1CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.